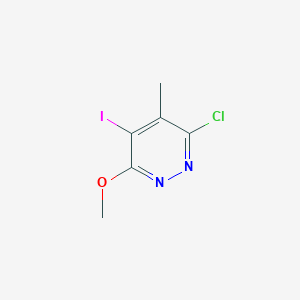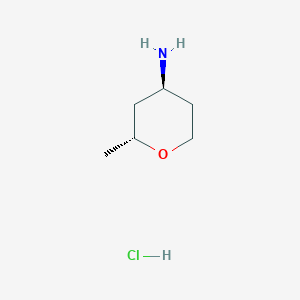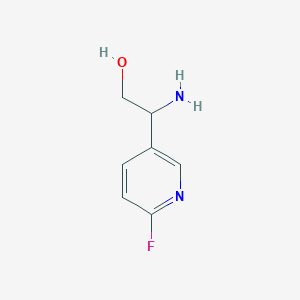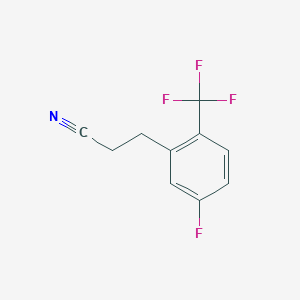
3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C10H6F4N. This compound is characterized by the presence of a fluorinated aromatic ring and a nitrile group, making it a valuable intermediate in various chemical syntheses. The presence of fluorine atoms enhances its chemical stability and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by the addition of a nitrile source like acetonitrile. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: 3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanamine.
Substitution: 3-(5-Bromo-2-(trifluoromethyl)phenyl)propanenitrile.
Scientific Research Applications
3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity or alter the function of biological pathways, leading to various biological effects. The nitrile group can also participate in nucleophilic addition reactions, further influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Difluoromethyl-2-(trifluoromethyl)phenyl)propanenitrile
- 3-(5-Bromo-2-(trifluoromethyl)phenyl)propanenitrile
- 3-(5-Chloro-2-(trifluoromethyl)phenyl)propanenitrile
Uniqueness
Compared to its analogs, 3-(5-Fluoro-2-(trifluoromethyl)phenyl)propanenitrile exhibits unique properties due to the presence of both fluoro and trifluoromethyl groups. These groups enhance the compound’s chemical stability, lipophilicity, and ability to participate in specific interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C10H7F4N |
|---|---|
Molecular Weight |
217.16 g/mol |
IUPAC Name |
3-[5-fluoro-2-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H7F4N/c11-8-3-4-9(10(12,13)14)7(6-8)2-1-5-15/h3-4,6H,1-2H2 |
InChI Key |
DCMXJYHAELXIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Imidazo[1,2-a]pyridin-5-yl}pyrrolidine](/img/structure/B13592905.png)
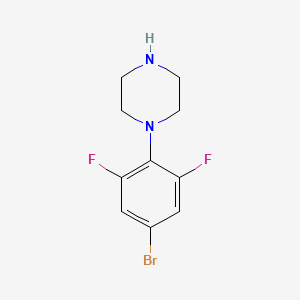
![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13592912.png)
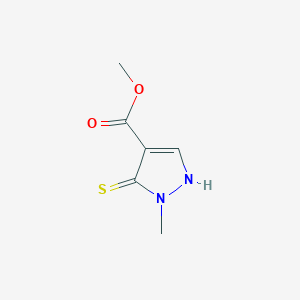

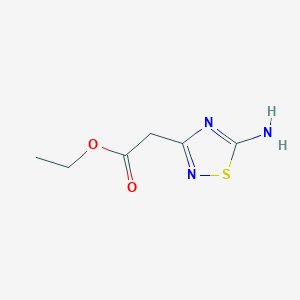
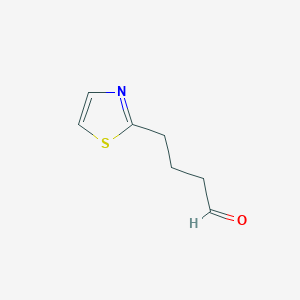
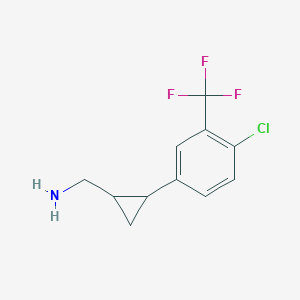
![rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol](/img/structure/B13592944.png)
![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
![2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13592952.png)
